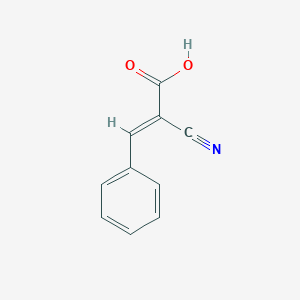

alpha-Cyanocinnamic acid

Description

Structure

3D Structure

Properties

CAS No. |

1011-92-3 |

|---|---|

Molecular Formula |

C10H7NO2 |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

(Z)-2-cyano-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C10H7NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H,12,13)/b9-6- |

InChI Key |

CDUQMGQIHYISOP-TWGQIWQCSA-N |

SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C#N)\C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C(=O)O |

Other CAS No. |

1011-92-3 |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

2-cyanocinnamic acid alpha-cyanocinnamate alpha-cyanocinnamate, (E)-isome |

Origin of Product |

United States |

Synthetic Methodologies for Alpha Cyanocinnamic Acid and Its Derivatives

Established Synthetic Pathways

The most prominent and historically significant method for synthesizing alpha-cyanocinnamic acid and its derivatives is the Knoevenagel condensation. This reaction, along with some of its variations and alternatives, forms the bedrock of synthetic strategies for this class of compounds.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, leading to the formation of a C=C double bond. wikipedia.orgsigmaaldrich.com For the synthesis of this compound derivatives, this typically involves the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid or its esters. wikipedia.org

The classical approach to synthesizing this compound involves the condensation of benzaldehyde (B42025) with a cyanoacetate (B8463686), such as ethyl cyanoacetate. researchgate.netscielo.org.mx This reaction is typically catalyzed by a weak base, such as an amine or their salts. wikipedia.orgsigmaaldrich.com The initial product of the condensation is an ester of this compound, which can then be hydrolyzed to yield the desired carboxylic acid.

The reaction is generally carried out in an organic solvent, and the choice of catalyst and reaction conditions can significantly influence the yield and purity of the product. scielo.org.mxresearchgate.net For instance, piperidine (B6355638) is a commonly used catalyst for this condensation. alfa-chemistry.com

The mechanism of the Knoevenagel condensation proceeds through several key steps. alfa-chemistry.comstudy.com First, the basic catalyst deprotonates the active methylene compound (e.g., ethyl cyanoacetate) to form a resonance-stabilized enolate ion. alfa-chemistry.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde to form an alkoxide intermediate. alfa-chemistry.com Subsequent protonation and elimination of a water molecule lead to the formation of the α,β-unsaturated product. alfa-chemistry.com

Significant research has been dedicated to optimizing the catalytic system to improve reaction efficiency, yield, and environmental friendliness. A variety of catalysts have been explored, moving from traditional homogeneous bases to more sustainable heterogeneous and organocatalytic systems.

Catalyst Optimization Efforts:

Homogeneous Catalysts: While effective, traditional homogeneous basic catalysts like piperidine and pyridine (B92270) can be difficult to separate from the reaction mixture. semanticscholar.orgorganic-chemistry.org Diisopropylethylammonium acetate (B1210297) (DIPEAc) has been reported as an efficient catalyst, offering high yields and shorter reaction times. scielo.org.mx

Heterogeneous Catalysts: To overcome the separation issues, solid-base catalysts have been developed. These include binary metal oxides like 1CaO–1.5MgO, which has shown to be an efficient and eco-friendly catalyst in water at room temperature. researchgate.net Layered double hydroxides (LDHs), such as Cu─Mg─Al LDH, have also demonstrated excellent catalytic activity and can be recycled multiple times without significant loss of performance. researchgate.netresearchgate.net

Organocatalysts: N-Methylmorpholine has been used as an organocatalyst under simple conditions, providing an economically viable and environmentally friendly alternative. researchgate.net Triphenylphosphine (B44618) has also been shown to be an efficient catalyst for the Knoevenagel condensation under mild, solvent-free conditions. organic-chemistry.org

Ionic Liquids: Ionic liquids have been employed as both catalysts and reaction media, offering advantages such as high polarity and potential for recycling. scielo.org.mx

| Catalyst Type | Specific Catalyst Example | Key Advantages | Reference |

|---|---|---|---|

| Homogeneous | Diisopropylethylammonium acetate (DIPEAc) | High yields, shorter reaction times | scielo.org.mx |

| Heterogeneous | 1CaO–1.5MgO | Eco-friendly, efficient in water at room temperature | researchgate.net |

| Cu─Mg─Al LDH | Excellent activity, recyclable | researchgate.netresearchgate.net | |

| Organocatalyst | N-Methylmorpholine | Economically viable, environmentally friendly | researchgate.net |

| Triphenylphosphine | Mild, solvent-free conditions | organic-chemistry.org | |

| Ionic Liquid | - | High polarity, potential for recycling | scielo.org.mx |

While the Knoevenagel condensation is the most common method, other condensation reactions have been employed for the synthesis of this compound and its derivatives. The Doebner modification of the Knoevenagel condensation involves the use of malonic acid in the presence of pyridine and piperidine. wikipedia.orgsemanticscholar.orgorganic-chemistry.org This reaction often leads to simultaneous decarboxylation, directly yielding cinnamic acids. wikipedia.orgsemanticscholar.org

Another approach is the Claisen-Schmidt condensation (a crossed-aldol reaction), which involves the reaction of an aldehyde or ketone with a carbonyl compound. mdpi.com While typically used to form α,β-unsaturated ketones, modifications of this reaction can be adapted for the synthesis of cinnamic acid derivatives.

Knoevenagel Condensation Approaches

Advanced Synthetic Strategies

In recent years, there has been a drive towards developing more efficient, sustainable, and rapid synthetic methods. Microwave-assisted synthesis has emerged as a powerful tool in this regard.

Microwave irradiation has been successfully applied to the Knoevenagel condensation for the synthesis of this compound derivatives, offering several advantages over conventional heating methods. researchgate.netfrontiersin.org These benefits include significantly reduced reaction times, improved yields, and often milder reaction conditions. organic-chemistry.orgresearchgate.net

For instance, the microwave-assisted synthesis of cinnamic acid derivatives has been achieved by reacting an aryl aldehyde and malonic acid in the presence of a catalyst like polyphosphate ester (PPE) under solvent-free conditions. researchgate.net Another green approach involves the use of tetrabutylammonium (B224687) bromide (TBAB) and K2CO3 in water under microwave irradiation, which provides excellent yields in a short time. semanticscholar.org The use of microwave assistance in conjunction with environmentally benign solvents like water or under solvent-free conditions aligns with the principles of green chemistry. semanticscholar.orgresearchgate.net

| Catalyst/Mediator | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Polyphosphate ester (PPE) | Solvent-free | High yields, rapid | researchgate.net |

| Tetrabutylammonium bromide (TBAB) and K2CO3 | Water | Excellent yields, environmentally friendly | semanticscholar.org |

Solvent-Free Reaction Conditions

In recent years, the development of solvent-free reaction conditions for the synthesis of α-cyanocinnamic acid derivatives has gained considerable attention due to the principles of green chemistry, which emphasize waste reduction and the use of safer chemicals. The Knoevenagel condensation, a cornerstone reaction for the formation of C=C double bonds, is particularly amenable to solvent-free approaches for synthesizing these compounds.

One notable solvent-free method involves the condensation of aromatic aldehydes with active methylene compounds like ethyl cyanoacetate or malononitrile (B47326), catalyzed by triphenylphosphine (TPP). This method is characterized by its mild conditions and high stereoselectivity, predominantly yielding the (E)-isomer. The efficiency of this reaction can be further enhanced by microwave irradiation, which often leads to shorter reaction times and improved yields. organic-chemistry.org This approach is applicable to a broad spectrum of aldehydes, including those with both electron-donating and electron-withdrawing substituents. organic-chemistry.org

Solid-supported catalysts have also emerged as effective promoters for solvent-free Knoevenagel condensations. For instance, a novel lithium oxide supported on zinc oxide catalyst has demonstrated high efficacy for the reaction between various aromatic aldehydes and malononitrile or ethyl cyanoacetate at room temperature. This method boasts very short reaction times and yields exceeding 90%. A key advantage of this heterogeneous catalyst is its excellent reusability without a significant loss of activity.

Another green approach utilizes infrared irradiation to facilitate the synthesis of cinnamic acid derivatives in the absence of a solvent. This method has been successfully applied to produce a range of compounds with good yields and a high degree of purity. scirp.org The simplicity of this procedure, which avoids the need for expensive and potentially toxic catalysts and solvents, makes it an attractive and cost-effective synthetic route. scirp.org

The following table summarizes the solvent-free Knoevenagel condensation of various benzaldehydes with active methylene compounds, highlighting the versatility of this environmentally benign approach.

Table 1: Examples of Solvent-Free Knoevenagel Condensation for the Synthesis of Cinnamic Acid Derivatives

| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Ethyl Cyanoacetate | Triphenylphosphine | Microwave | High |

| 4-Chlorobenzaldehyde (B46862) | Malononitrile | Li₂O/ZnO | Room Temp | >90 |

| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | Triphenylphosphine | Microwave | High |

| Syringaldehyde | Malonic Acid | Piperidine | Heat | High |

Synthesis from Baylis-Hillman Adducts

The Baylis-Hillman reaction provides a versatile route to densely functionalized molecules that can serve as precursors for the synthesis of α-cyanocinnamic acid and its derivatives. This reaction typically involves the coupling of an activated alkene, such as acrylonitrile, with an aldehyde in the presence of a nucleophilic catalyst, most commonly a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO). researchgate.net The resulting Baylis-Hillman adduct, a multifunctional allylic alcohol, can then be further transformed into the desired α-cyanocinnamic acid.

The subsequent and crucial step is the oxidation of the hydroxyl group in the Baylis-Hillman adduct to a carboxylic acid. This transformation can be achieved using various oxidizing agents. While the direct oxidation to the carboxylic acid is the most straightforward conceptual pathway, often the reaction proceeds through the oxidation of the primary alcohol to an aldehyde, which is then further oxidized to the carboxylic acid. This two-stage oxidation provides a controlled method to access the target α-cyanocinnamic acid. The allylic nature of the alcohol in the Baylis-Hillman adduct makes it amenable to oxidation under specific conditions that preserve the α,β-unsaturated nitrile moiety.

This methodology offers a powerful alternative to the direct Knoevenagel condensation, allowing for the construction of the carbon skeleton first, followed by the functional group transformation to introduce the carboxylic acid moiety.

Enantioselective Synthesis Methods

The development of enantioselective methods for the synthesis of α-cyanocinnamic acid derivatives is of significant interest, particularly for applications where chirality is a crucial factor. Organocatalysis has emerged as a powerful tool for achieving high levels of enantioselectivity in various organic transformations, including those that can be adapted for the synthesis of chiral α-cyanocinnamic acid derivatives.

While direct enantioselective synthesis of α-cyanocinnamic acid itself is not commonly reported, the principles of asymmetric catalysis can be applied to key bond-forming reactions that establish the chiral center in its derivatives. One of the most promising approaches is the enantioselective Knoevenagel condensation. This reaction can be catalyzed by chiral organocatalysts, such as chiral amines or their salts, which can induce facial selectivity in the addition of the active methylene compound to the prochiral aldehyde.

For instance, chiral organocatalysts have been designed and successfully employed in the Knoevenagel condensation of α-branched aldehydes with various malonate compounds. These reactions have been shown to proceed with high yields and excellent enantiomeric ratios, often through a dynamic kinetic resolution process. The resulting enantiomerically enriched Knoevenagel products can then be further manipulated to yield chiral amide derivatives and, potentially, the corresponding carboxylic acids.

The use of chiral Brønsted acids and Lewis bases as organocatalysts in aza-Morita-Baylis-Hillman reactions also demonstrates the potential for creating chiral centers that could be precursors to enantiomerically enriched α-cyanocinnamic acid derivatives. These catalysts can create a chiral environment around the reacting molecules, directing the approach of the nucleophile to one face of the electrophile, thus leading to the preferential formation of one enantiomer.

Although specific protocols for the direct enantioselective synthesis of α-cyanocinnamic acid are still an area of active research, the broader advancements in organocatalytic enantioselective reactions provide a strong foundation for the future development of such methodologies.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted α-cyanocinnamic acid derivatives allows for the fine-tuning of the molecule's physical, chemical, and biological properties. Halogenation is a common modification that has led to derivatives with unique characteristics.

Halogenated Derivatives

The introduction of halogen atoms onto the aromatic ring of α-cyanocinnamic acid can significantly influence its electronic properties. The synthesis of these halogenated derivatives typically follows the general synthetic routes established for the parent compound, with the Knoevenagel condensation being the most prevalent method.

4-Chloro-alpha-Cyanocinnamic Acid (Cl-CCA) Synthesis

4-Chloro-α-cyanocinnamic acid (Cl-CCA) is a prominent halogenated derivative. Its synthesis is most commonly achieved through the Knoevenagel condensation of 4-chlorobenzaldehyde with cyanoacetic acid. scielo.brrsc.org This reaction is typically catalyzed by a weak base, such as piperidine or an ammonium (B1175870) salt like ammonium acetate, and is often carried out in a solvent like toluene (B28343) under reflux conditions. rsc.org

A detailed procedure involves reacting 4-chlorobenzaldehyde with cyanoacetic acid in the presence of a catalytic amount of a base. The reaction mixture is heated to facilitate the condensation and the subsequent dehydration to form the α,β-unsaturated product. The use of an ionic liquid in conjunction with a catalyst like DABCO has also been shown to be an effective system for this transformation, offering good to excellent yields in short reaction times. rsc.org

The following table outlines a typical Knoevenagel condensation for the synthesis of 4-Chloro-α-cyanocinnamic acid.

Table 2: Synthesis of 4-Chloro-α-cyanocinnamic Acid via Knoevenagel Condensation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Cyanoacetic Acid | Piperidine | Toluene | Reflux | High |

| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | DABCO/[HyEtPy]Cl | Water | 50 °C | 99 |

Brominated and Fluorinated Analogues

The synthesis of brominated and fluorinated analogues of α-cyanocinnamic acid follows similar synthetic principles to the chlorinated derivatives, primarily relying on the Knoevenagel condensation of the corresponding halogenated benzaldehydes with an active methylene compound like cyanoacetic acid.

For the synthesis of brominated derivatives, such as 4-bromo-α-cyanocinnamic acid, 4-bromobenzaldehyde (B125591) serves as the starting aromatic aldehyde. The condensation reaction with cyanoacetic acid, typically under basic catalysis, yields the desired product. While direct α-bromination of cinnamic acid is a known reaction, the synthesis of α-bromo-α-cyanocinnamic acid is less commonly described and would likely involve a different synthetic strategy, potentially starting from an α-brominated precursor.

The synthesis of fluorinated analogues, for example, 4-fluoro-α-cyanocinnamic acid, is achieved by the Knoevenagel condensation of 4-fluorobenzaldehyde (B137897) with cyanoacetic acid. scielo.br The reaction conditions are analogous to those used for the chloro and bromo derivatives, often employing a basic catalyst in a suitable solvent. The synthesis of α-fluoro-α-cyanocinnamic acid presents a greater synthetic challenge due to the reactivity of fluorine and the difficulty of its direct introduction at the α-position of the carboxylic acid. More specialized fluorinating agents and synthetic routes would be required for such a transformation.

The following table provides a general overview of the synthesis of brominated and fluorinated α-cyanocinnamic acid derivatives via the Knoevenagel condensation.

Table 3: Synthesis of Brominated and Fluorinated α-Cyanocinnamic Acid Derivatives

| Derivative | Starting Aldehyde | Active Methylene Compound | Typical Catalyst |

|---|---|---|---|

| 4-Bromo-α-cyanocinnamic acid | 4-Bromobenzaldehyde | Cyanoacetic Acid | Base (e.g., Piperidine) |

| 4-Fluoro-α-cyanocinnamic acid | 4-Fluorobenzaldehyde | Cyanoacetic Acid | Base (e.g., Piperidine) |

| 2-Fluoro-α-cyanocinnamic acid | 2-Fluorobenzaldehyde | Cyanoacetic Acid | Base (e.g., Piperidine) |

Hydroxylated and Methoxylated Derivatives

The introduction of hydroxyl and methoxyl groups onto the phenyl ring of α-cyanocinnamic acid significantly influences its chemical and physical properties. These derivatives are of particular interest due to their applications as matrices in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry and as intermediates in the synthesis of more complex molecules.

alpha-Cyano-4-hydroxycinnamic Acid (CHCA)

Alpha-Cyano-4-hydroxycinnamic acid, commonly known as CHCA, is a cornerstone matrix in MALDI mass spectrometry, particularly for the analysis of peptides and proteins. Its synthesis is a classic example of the Knoevenagel condensation.

Synthesis: The standard laboratory synthesis of CHCA involves the reaction of p-hydroxybenzaldehyde with cyanoacetic acid. The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate, and is often carried out in a solvent like pyridine or toluene with azeotropic removal of water to drive the reaction to completion.

A representative procedure involves refluxing a mixture of p-hydroxybenzaldehyde and cyanoacetic acid in toluene with a catalytic amount of ammonium acetate. The water formed during the reaction is continuously removed using a Dean-Stark apparatus. After completion of the reaction, the product is typically isolated by filtration and purified by recrystallization, yielding a yellow powder. encyclopedia.pub

| Property | Value |

| IUPAC Name | (2E)-2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid |

| CAS Number | 28166-41-8 |

| Molecular Formula | C₁₀H₇NO₃ |

| Molar Mass | 189.17 g/mol |

| Melting Point | 245-250 °C |

| Appearance | Yellow powder |

alpha-Cyano-3-hydroxycinnamic Acid (3CHCA)

Similar to its 4-hydroxy isomer, α-cyano-3-hydroxycinnamic acid (3CHCA) is synthesized via the Knoevenagel condensation.

Synthesis: The synthesis of 3CHCA is achieved by the condensation of 3-hydroxybenzaldehyde (B18108) with cyanoacetic acid. The reaction conditions are analogous to those used for the synthesis of CHCA, typically employing a basic catalyst and a suitable solvent to facilitate the removal of water. The resulting product is a solid that can be purified by recrystallization.

| Property | Value |

| IUPAC Name | (2E)-2-Cyano-3-(3-hydroxyphenyl)prop-2-enoic acid |

| CAS Number | 54673-07-3 |

| Molecular Formula | C₁₀H₇NO₃ |

| Molar Mass | 189.17 g/mol |

| Appearance | Solid |

Alpha-cyano-4-hydroxy-3-methoxycinnamic Acid

This derivative, structurally related to ferulic acid, is prepared from a readily available natural product.

Synthesis: The synthesis of alpha-cyano-4-hydroxy-3-methoxycinnamic acid is accomplished through the Knoevenagel condensation of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) with cyanoacetic acid. A sustainable synthetic approach utilizes L-proline as a catalyst in ethanol. In a typical procedure, vanillin, malonic acid (which can be considered a precursor to the active methylene compound in the presence of a base), and proline are reacted at a moderate temperature for several hours. This method offers an environmentally benign route to this class of compounds.

Phenyl and Naphthyl Substituted Derivatives

Expanding the aromatic system from a simple phenyl ring to larger polycyclic aromatic hydrocarbons like naphthalene (B1677914) and anthracene (B1667546) can significantly alter the photophysical properties of the resulting α-cyanocinnamic acid derivatives. These compounds have been investigated as alternative MALDI matrices.

(E)-2-cyano-3-(naphthalen-2-yl)acrylic acid (NpCCA)

This naphthyl-substituted derivative offers a larger chromophore compared to CHCA.

Synthesis: (E)-2-cyano-3-(naphthalen-2-yl)acrylic acid (NpCCA) is synthesized by the Knoevenagel condensation of 2-naphthaldehyde (B31174) with cyanoacetic acid. A general synthetic protocol involves refluxing a mixture of the aldehyde, cyanoacetic acid, and ammonium acetate in toluene, with continuous removal of water using a Dean-Stark trap. The crude product is then purified by washing and recrystallization. encyclopedia.pub

| Property | Value |

| IUPAC Name | (E)-2-Cyano-3-(naphthalen-2-yl)acrylic acid |

| CAS Number | 37630-54-9 |

| Molecular Formula | C₁₄H₉NO₂ |

| Molar Mass | 223.23 g/mol |

| Appearance | Powder |

(2E)-3-(anthracen-9-yl)-2-cyanoprop-2enoic Acid (AnCCA)

The anthracene-substituted derivative possesses an even more extended aromatic system, influencing its absorption characteristics.

Synthesis: The synthesis of (2E)-3-(anthracen-9-yl)-2-cyanoprop-2enoic acid (AnCCA) follows the Knoevenagel condensation pathway, starting from 9-anthraldehyde (B167246) and cyanoacetic acid. The reaction conditions are similar to those employed for the other derivatives, typically involving a basic catalyst and azeotropic water removal. The synthesis of the precursor, 9-anthraldehyde, can be achieved through the formylation of anthracene.

| Property | Value |

| IUPAC Name | (2E)-3-(Anthracen-9-yl)-2-cyanoprop-2-enoic acid |

| Molecular Formula | C₁₈H₁₁NO₂ |

| Molar Mass | 273.29 g/mol |

| Appearance | Powder |

Nitrogen-Containing Derivatives (e.g., Amides, N,N-Dialkyl)

The synthesis of nitrogen-containing derivatives of α-cyanocinnamic acid, such as amides and N,N-dialkyl amides, can be achieved through various established methodologies. A common approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with a suitable amine. For instance, 3-(5-aryl-2-furyl)-2-cyanopropenoyl chlorides can be reacted with diethylamine (B46881) or aniline (B41778) to furnish the corresponding N,N-diethyl amides and anilides .

Alternatively, direct amidation of the carboxylic acid can be performed using coupling agents. Reagents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of N-methylmorpholine have been effectively used to synthesize cinnamamides from cinnamic acid sciencemadness.org. Another approach involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of phenol (B47542) amides from hydroxycinnamic acids and various amines nih.govnih.gov. Boric acid has also been reported as a catalyst for the amidation of cinnamic acid with diethylamine under ultrasonic irradiation, yielding N,N-diethylcinnamamide researchgate.net.

The synthesis of more complex amide derivatives has also been explored. For example, α-benzoylamino-4-amidinocinnamic acid amides have been synthesized starting from the corresponding azlactones, followed by aminolysis to yield the α-benzoyl-aminocinnamic acid amides containing a cyano function researchgate.net.

| Starting Material | Reagent(s) | Product | Reference |

| 3-(5-aryl-2-furyl)-2-cyanopropenoic acid | 1. SOCl₂ 2. Diethylamine or Aniline | N,N-Diethyl-3-(5-aryl-2-furyl)-2-cyanopropenamide or N-Phenyl-3-(5-aryl-2-furyl)-2-cyanopropenamide | |

| Cinnamic acid | CDMT, N-methylmorpholine, Ammonia | Cinnamamide | sciencemadness.org |

| Hydroxycinnamic acid | DCC, Amine, NaHCO₃ | Phenol amide | nih.govnih.gov |

| Cinnamic acid | Diethylamine, Boric acid, Ultrasonic irradiation | N,N-diethylcinnamamide | researchgate.net |

| Azlactone of α-benzoylaminocinnamic acid | Aminolysis | α-Benzoyl-aminocinnamic acid amide | researchgate.net |

Benzophenone-Derived Analogues

The synthesis of benzophenone-derived analogues of α-cyanocinnamic acid has been investigated with the aim of developing novel compounds with specific biological activities. A key synthetic strategy involves incorporating the α-cyanocinnamic acid pharmacophore onto a benzophenone (B1666685) scaffold.

One reported synthesis starts with the preparation of a methoxy (B1213986) formylbenzophenone intermediate. This is followed by a Knoevenagel-Doebner condensation with cyanoacetic acid to yield the target benzophenone-derived α-cyanocinnamic acid. This approach allows for the introduction of the cyanocinnamic acid moiety onto the benzophenone structure, combining the structural features of both parent molecules.

Alpha-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA)

Alpha-cyano-5-phenyl-2,4-pentadienoic acid (CPPA) and its derivatives are synthesized through the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene group.

In the synthesis of CPPA derivatives, cinnamaldehyde (B126680) or a substituted cinnamaldehyde is reacted with cyanoacetic acid or its esters. For example, (2E,4E)-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid and (2E,4E)-2-cyano-5-(4-nitrophenyl)penta-2,4-dienoic acid have been synthesized via a Knoevenagel condensation between the corresponding substituted cinnamaldehyde and cyanoacetic acid researchgate.net. Similarly, esters and N-substituted amides of (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid have been prepared by the Knoevenagel condensation of 3-phenylpropiolaldehyde with the respective cyanoacetates or cyanoacetamides, often using a catalyst such as basic alumina (B75360) tcichemicals.comasianpubs.org.

| Aldehyde | Active Methylene Compound | Catalyst | Product | Reference |

| 4-Methoxycinnamaldehyde | Cyanoacetic acid | Base | (2E,4E)-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienoic acid | researchgate.net |

| 4-Nitrocinnamaldehyde | Cyanoacetic acid | Base | (2E,4E)-2-cyano-5-(4-nitrophenyl)penta-2,4-dienoic acid | researchgate.net |

| 3-Phenylpropiolaldehyde | Cyanoacetates or Cyanoacetamides | Basic Alumina | (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid esters or N-substituted amides | tcichemicals.comasianpubs.org |

Chemical Transformations and Functionalization of the this compound Scaffold

Esterification and Amidation Reactions

The carboxylic acid group of α-cyanocinnamic acid is a prime site for chemical modification, particularly through esterification and amidation reactions. These transformations are valuable for producing a diverse range of derivatives.

Esterification is commonly achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid apsu.eduuns.ac.idsapub.orgresearchgate.net. This method has been successfully employed to synthesize various esters of trans-cinnamic acid using alcohols like ethanol, propanol, butanol, and menthol (B31143) uns.ac.idsapub.orgresearchgate.net. The reaction typically requires refluxing for several hours to reach equilibrium apsu.edu.

Amidation of the α-cyanocinnamic acid scaffold can be carried out using several methods. A direct approach involves the use of coupling agents to facilitate the reaction between the carboxylic acid and an amine. For instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) has been used for the amidation of cinnamic acid sciencemadness.org. Another common coupling agent is N,N′-dicyclohexylcarbodiimide (DCC), which has been utilized for the one-pot synthesis of phenol amides from hydroxycinnamic acids nih.govnih.gov. Alternatively, the carboxylic acid can be first converted to a more reactive intermediate, such as an acyl chloride, which then readily reacts with an amine to form the corresponding amide . Boric acid has also been shown to catalyze the direct amidation of cinnamic acid with diethylamine under ultrasonic irradiation researchgate.net.

Catalytic Hydrogenation and Reduction Pathways

The α-cyanocinnamic acid scaffold possesses two primary sites for reduction: the carbon-carbon double bond and the carboxylic acid group. Catalytic hydrogenation is a key method for selectively or fully reducing these functionalities.

The hydrogenation of the alkene functional group in cinnamic acid and its derivatives can be achieved using various catalysts. Rhodium(I) complexes have been studied for the catalytic hydrogenation of α-(acetylamino)cinnamic acid . Palladium on carbon (Pd/C) is another effective catalyst for the hydrogenation of the C=C bond in cinnamic acid asianpubs.orgresearchgate.net. The choice of catalyst can influence the selectivity of the reduction. For example, in the presence of a 5% Pd/C catalyst, both the C=C bond and the aromatic ring of cinnamic acid can be hydrogenated asianpubs.orgresearchgate.net.

The reduction of the carboxylic acid group to an alcohol is a more challenging transformation that often requires harsher conditions. Ruthenium-based catalysts, such as Ru-Sn/Al₂O₃, have been found to be active for the hydrogenation of the -COOH group in cinnamic acid to yield cinnamyl alcohol, although selectivity can be an issue due to competing hydrogenation of the C=C bond asianpubs.orgresearchgate.net. A 5% Ru/C catalyst has been shown to be less selective, hydrogenating the C=C bond, the aromatic ring, and the -COOH group asianpubs.orgresearchgate.net. The catalytic hydrogenation of derivatives, such as the ethyl ester and amide of α-cyano-β-(1-naphthyl)acrylic acid, has been used to prepare the corresponding α-aminomethyl-β-(1-naphthyl)propionic acid derivatives researchgate.net.

| Substrate | Catalyst | Product(s) | Reference |

| α-(Acetylamino)cinnamic acid | Rhodium(I) complex | Hydrogenated amino acid derivative | |

| Cinnamic acid | 5% Pd/C | Benzene (B151609) propanoic acid, Cyclohexane propanoic acid | asianpubs.orgresearchgate.net |

| Cinnamic acid | Ru-Sn/Al₂O₃ | Cinnamyl alcohol (low selectivity) | asianpubs.orgresearchgate.net |

| Cinnamic acid | 5% Ru/C | Benzene propanoic acid, Cyclohexane propanoic acid, Cyclohexyl propanol | asianpubs.orgresearchgate.net |

| Ethyl ester of α-cyano-β-(1-naphthyl)acrylic acid | Catalytic Hydrogenation | Ethyl ester of α-aminomethyl-β-(1-naphthyl)propionic acid | researchgate.net |

Advanced Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a cornerstone in the molecular structure elucidation of alpha-cyanocinnamic acid, offering a window into the specific vibrational modes of its functional groups.

Raman Spectroscopy for Molecular Structure Elucidation

Raman spectroscopy has been instrumental in characterizing this compound (CCA) and its derivatives. A comparative vibrational analysis of CCA and its hydroxylated analogues, such as alpha-cyano-4-hydroxycinnamic acid (4CHCA) and alpha-cyano-3-hydroxycinnamic acid (3CHCA), has provided detailed assignments of their vibrational modes. nih.govnih.gov The Raman spectra are characterized by distinct peaks corresponding to the cyano, carboxyl, and phenyl ring moieties. nih.gov

A notable feature in the Raman spectrum of this compound derivatives is the C≡N stretching vibration, which appears as a sharp and intense peak. nih.gov For instance, in derivatives like 3CHCA and 4CHCA, this peak is observed around 2244 cm⁻¹ and 2239 cm⁻¹, respectively. nih.gov The aromatic C-H stretching vibrations are typically observed in the 3000–3150 cm⁻¹ region. nih.gov

Table 1: Selected Raman Vibrational Modes for this compound Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) in 3CHCA | Wavenumber (cm⁻¹) in 4CHCA |

|---|---|---|

| C≡N Stretch | 2244 | 2239 |

| Aromatic C-H Stretch | ~3000-3150 | ~3000-3150 |

| O-H Stretch (Carboxylic Acid) | Weak and Broad | Weak and Broad |

Data sourced from a comparative Raman vibrational analysis of this compound derivatives. nih.gov

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy complements Raman analysis by providing detailed information on the characteristic vibrational frequencies of the functional groups within this compound, particularly those with strong dipole moment changes. Studies on closely related compounds like alpha-cyano-4-hydroxycinnamic acid reveal key absorption bands. scispace.com

The O-H stretching vibration of the carboxylic acid group is typically observed as a broad band in the region of 3200–3550 cm⁻¹ in IR spectra, often broadened due to intermolecular hydrogen bonding. nih.gov The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong, characteristic absorption, while the C=C stretching of the alkene group and the aromatic ring can also be identified. docbrown.info For instance, in cinnamic acid, the C=O stretch is noted around 1680 cm⁻¹, with the alkene C=C stretch at approximately 1630 cm⁻¹ and benzene (B151609) ring stretching vibrations around 1580 and 1500 cm⁻¹. docbrown.info In a study of alpha-cyano-4-hydroxycinnamic acid on TiO2 surfaces, the antisymmetric and symmetric ν(COO⁻) modes were found at 1514 and 1393 cm⁻¹, indicating adsorption as a carboxylate. scispace.com The cyano group (C≡N) stretching vibration is also a key diagnostic peak. nih.gov

Table 2: Characteristic Infrared Absorption Frequencies for Functional Groups in Cinnamic Acid Derivatives

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3200-3550 (broad) |

| Carbonyl | C=O Stretch | ~1680 |

| Alkene | C=C Stretch | ~1630 |

| Aromatic Ring | C=C Stretch | ~1580, ~1500 |

| Carboxylate | Antisymmetric ν(COO⁻) | ~1514 |

| Carboxylate | Symmetric ν(COO⁻) | ~1393 |

Data compiled from spectroscopic studies of cinnamic acid and its alpha-cyano derivatives. nih.govscispace.comdocbrown.info

Correlation of Experimental and Theoretical Vibrational Frequencies

To achieve precise vibrational assignments, experimental Raman and IR spectra of this compound and its derivatives are often correlated with theoretical calculations based on methods like Density Functional Theory (DFT). nih.govnih.gov These computational approaches allow for the prediction of vibrational frequencies and intensities, which can then be matched with experimental data. nih.gov

For example, in the vibrational analysis of CCA, 3CHCA, and 4CHCA, DFT calculations using the 6-31G basis set have been shown to be in good agreement with the observed experimental Raman spectra. nih.govnih.gov The calculated wavenumbers for the C≡N stretch in 3CHCA and 4CHCA were found to be 2210 cm⁻¹ and 2209 cm⁻¹, respectively, which closely correspond to the experimental values of 2244 cm⁻¹ and 2239 cm⁻¹. nih.gov Such correlations provide a high degree of confidence in the assignment of complex vibrational spectra.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is employed to study the electronic transitions within the this compound molecule and how these are influenced by its chemical environment and structural modifications.

Ultraviolet-Visible (UV-Vis) Absorption Properties

This compound and its derivatives exhibit characteristic UV-Vis absorption profiles. These profiles are of significant interest, particularly in applications such as matrices for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, where strong absorption at the laser wavelength is crucial. researchgate.net The UV-Vis absorption of these compounds is influenced by factors such as the solvent and the physical state (solution vs. solid). researchgate.net For instance, the UV-Vis absorption of 4-phenyl-alpha-cyanocinnamic acid amide (Ph-CCA-NH2) has been measured in both solution and the solid state. researchgate.net In the solid state, a more intense bathochromic (red) shift and peak broadening are often observed compared to the solution spectrum. researchgate.net

Influence of Substituents on Electronic Transitions

The electronic transitions of this compound are sensitive to the presence of substituent groups on the phenyl ring. The introduction of electron-donating or electron-withdrawing groups can significantly alter the absorption maxima (λmax) and the intensity of the absorption bands. This is a critical aspect in the rational design of this compound derivatives for specific applications. researchgate.net

Research into developing new MALDI matrices has involved modifying the this compound core with various functionalities to understand the effects of electron-withdrawing (e.g., nitro) and electron-donating (e.g., methoxy) groups on their performance. researchgate.net Generally, electron-donating groups tend to cause a bathochromic shift in the absorption spectrum, while electron-withdrawing groups can lead to a hypsochromic (blue) shift, although the specific effect can be more complex and depends on the position of the substituent and the nature of the electronic transition.

Table 3: Effect of Phenyl Ring Substituents on the Properties of this compound Derivatives

| Substituent Type | Example Group | General Effect on UV-Vis Absorption |

|---|---|---|

| Electron-Donating | Methoxy (B1213986) (-OCH₃) | Often leads to a bathochromic shift (red shift) |

| Electron-Withdrawing | Nitro (-NO₂) | Can lead to a hypsochromic shift (blue shift) or complex spectral changes |

| Halogen | Chloro (-Cl) | Can influence absorption properties, used in derivatives like 4-chloro-α-cyanocinnamic acid |

This table provides a generalized overview of substituent effects. researchgate.net

Solid-State and Solution Phase UV-Vis Absorption Profiles

The ultraviolet-visible (UV-Vis) absorption profile of α-cyanocinnamic acid and its derivatives is significantly influenced by the physical phase of the sample, exhibiting distinct differences between the solid-state and solution phases. These variations arise from differences in molecular aggregation, conformation, and intermolecular interactions present in the solid crystal lattice versus freely solvated molecules.

In solution, typically in solvents like methanol (B129727) or acetonitrile/water mixtures, α-cyanocinnamic acid derivatives display sharp, well-defined absorption bands. researchgate.netnih.gov For instance, the trans-isomer of cinnamic acid, a related parent compound, shows a maximum absorbance (λmax) at approximately 270 nm in solution. researchgate.net These absorption bands are primarily attributed to π → π* electronic transitions within the conjugated system, which includes the phenyl ring, the acrylic double bond, and the cyano group. researchgate.netnanoqam.ca The specific λmax and molar absorptivity are dependent on the solvent used and the specific substituents on the cinnamic acid backbone.

Conversely, in the solid state, the UV-Vis absorption spectra of these compounds typically exhibit a bathochromic shift (a shift to longer wavelengths) and significant peak broadening. researchgate.net This phenomenon is observed for α-cyanocinnamic acid derivatives where the absorption maximum is not a fixed wavelength but rather a range of maximal absorption. researchgate.net The red shift and broadening in the solid state are attributed to intermolecular interactions, such as π-stacking and hydrogen bonding, within the crystal lattice. These interactions can alter the energy levels of the electronic states, leading to the observed spectral changes compared to the isolated molecules in solution. thermofisher.com The rigidity of the molecule's orientation in the solid state can also lead to polarization-dependent effects not observed in solution, where molecules tumble and orient randomly. thermofisher.com

| Compound/Derivative | Phase | Absorption Maximum (λmax) | Key Observations |

|---|---|---|---|

| trans-Cinnamic acid | Solution | ~270 nm | Represents the core chromophore absorption. researchgate.net |

| cis-Cinnamic acid | Solution | ~262 nm | Blue-shifted compared to the trans isomer due to decreased conjugation. researchgate.netresearchgate.net |

| 4-Phenyl-α-cyanocinnamic Acid Amide | Solution (Acetonitrile/Water) | Defined peak | Sharp, characteristic absorption band. researchgate.net |

| 4-Phenyl-α-cyanocinnamic Acid Amide | Solid State | Broad range | Bathochromic shift and peak broadening observed. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of α-cyanocinnamic acid and its isomers. The presence of a carbon-carbon double bond allows for the existence of E (entgegen) and Z (zusammen) geometric isomers, which can be readily distinguished using ¹H and ¹³C NMR techniques.

The key to differentiating E/Z isomers lies in the analysis of proton-proton coupling constants and chemical shifts. creative-biostructure.com The vicinal coupling constant (³J) between the vinylic proton and the proton on the adjacent carbon is characteristically different for each isomer. For cinnamic acid derivatives, the ³J value for the trans (E) configuration is typically larger (around 12-18 Hz) than for the cis (Z) configuration (around 6-12 Hz), reflecting the different dihedral angles between the coupled protons. creative-biostructure.com

Furthermore, the chemical shifts of the protons and carbons are influenced by the stereochemistry. Anisotropic effects from the phenyl ring and the carbonyl group cause protons and carbons to resonate at different frequencies in the E and Z isomers.

For more complex assignments or to confirm spatial relationships, two-dimensional NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are employed. wikipedia.orgnih.gov A NOESY experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å). libretexts.org For an E/Z isomer pair of α-cyanocinnamic acid, a NOE correlation would be expected between the vinylic proton and the ortho protons of the phenyl ring in the isomer where they are on the same side of the double bond, providing definitive stereochemical assignment. youtube.com

| NMR Parameter | E (trans) Isomer | Z (cis) Isomer | Significance |

|---|---|---|---|

| ³J (H-H) Coupling Constant | ~12-18 Hz | ~6-12 Hz | Provides clear differentiation of geometric isomers. creative-biostructure.com |

| ¹H Chemical Shift (Vinylic H) | Typically downfield | Typically upfield | Affected by anisotropic effects of nearby functional groups. |

| NOE Correlation | Present between specific vinylic and aromatic protons. | Different set of correlations or absent. | Confirms through-space proximity, providing unambiguous stereochemical proof. libretexts.org |

Mass Spectrometry for Comprehensive Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used for the detailed structural analysis of α-cyanocinnamic acid, providing information on its molecular weight, elemental composition, and the structure of its derivatives through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise mass of α-cyanocinnamic acid and its derivatives with high accuracy. This precision allows for the calculation of the elemental formula of the molecule. For α-cyanocinnamic acid (C₁₀H₇NO₂), the theoretical monoisotopic mass is 189.0477 g/mol . HRMS instruments can measure this mass to within a few parts per million (ppm), which provides strong evidence to confirm the molecular formula and distinguish it from other compounds with the same nominal mass. This technique is fundamental in confirming the identity of newly synthesized derivatives or compounds isolated from natural sources.

Fragmentation Pattern Analysis for Derivative Characterization

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of ions, which provides valuable structural information. nih.gov When the protonated or deprotonated molecular ion of α-cyanocinnamic acid or its derivatives is isolated and subjected to collision-induced dissociation (CID), it breaks apart into characteristic product ions.

The fragmentation of cinnamic acids and their derivatives often involves specific neutral losses. nih.govresearchgate.net Common fragmentation pathways for the carboxyl group include the loss of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da). The cleavage of the bond between the phenyl ring and the acrylic acid side chain can also occur. Analysis of these fragmentation patterns helps in identifying the core structure and characterizing the nature and position of substituents on its derivatives. researchgate.netlibretexts.org For example, the fragmentation of a hydroxylated derivative would show a different pattern compared to an esterified one, allowing for their differentiation. d-nb.info

Isotopic Distribution Analysis

Isotopic distribution analysis provides an additional layer of confirmation for the elemental composition of α-cyanocinnamic acid. Naturally occurring elements exist as a mixture of isotopes. For example, carbon is predominantly ¹²C, but it also contains about 1.1% of the heavier ¹³C isotope. chromatographyonline.com

In a mass spectrum, this isotopic composition results in a characteristic pattern of peaks for a given ion. The most intense peak (the monoisotopic peak, M) corresponds to the ion containing only the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is followed by smaller peaks at higher masses (M+1, M+2, etc.) corresponding to ions containing one or more heavy isotopes. nih.gov

For α-cyanocinnamic acid (C₁₀H₇NO₂), the intensity of the M+1 peak relative to the M peak can be predicted based on the number of carbon and nitrogen atoms. The theoretical isotopic pattern can be calculated and compared to the experimentally observed pattern. A close match between the theoretical and observed isotopic distributions provides high confidence in the assigned elemental formula. nih.govresearchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the molecular properties and behavior of chemical compounds. These computational methods provide insights into electronic structure, geometry, and spectroscopic characteristics that can be challenging to determine experimentally. In the context of alpha-cyanocinnamic acid, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding its fundamental properties.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the study of molecules to predict their properties.

The optimization of molecular geometry is a fundamental application of DFT, providing a detailed picture of the three-dimensional arrangement of atoms in a molecule. For this compound, also referred to as cyanocinnamic acid (CCA), DFT-based computer simulations have been employed to determine its optimized molecular structure. nih.gov

One study utilized the B3LYP hybrid functional with a 6-31G basis set to perform geometry optimization. nih.gov The calculations revealed specific bond lengths and angles within the aromatic ring and the acrylic group of the molecule. For instance, the C8=C9 double bond was calculated to be approximately 1.35 Å, while the C9-C12 bond length was determined to be around 1.44 Å. The bond angles, such as C8-C9-O10 and C9-C8-C12, were also calculated, providing a comprehensive structural model of the molecule. nih.gov

While detailed conformational analyses of this compound are not extensively reported in the literature, the geometry optimization provides the most stable conformation of the molecule in the gas phase. This optimized structure serves as the foundation for further computational investigations into the molecule's properties.

Table 1: Selected Calculated Bond Lengths and Angles for this compound (CCA) Data sourced from DFT calculations using the B3LYP/6-31G basis set. nih.gov

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C8=C9 | 1.35 Å |

| C9-C12 | 1.44 Å | |

| C8-C7 | 1.46 Å | |

| C9-O10 | 1.22 Å | |

| C9-O11 | 1.37 Å | |

| Bond Angle | C8-C9-O10 | 113.1° - 118.1° |

| C9-C8-C12 | ~114° | |

| C8-C9-O11 | >120° |

Frontier Molecular Orbital (HOMO-LUMO) analysis is a crucial aspect of understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is associated with its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This analysis can provide insights into the potential for charge transfer within the molecule and with other species.

While the principles of HOMO-LUMO analysis are well-established, specific computational studies detailing the frontier molecular orbitals and the HOMO-LUMO gap for this compound are not extensively available in the published literature. Such studies would be valuable for a deeper understanding of its electronic behavior and reactivity.

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to validate both the computational method and the experimental assignments. For this compound, DFT has been successfully used to predict its vibrational modes. nih.gov

A study employing DFT with the B3LYP functional and a 6-31G basis set calculated the vibrational wavenumbers for cyanocinnamic acid (CCA). nih.govnih.gov These theoretical values were then compared with experimental Raman spectra, showing good agreement. nih.govnih.gov This correlation allowed for the plausible assignment of the observed Raman bands to specific vibrational modes within the molecule. nih.gov

Key vibrational modes that have been computationally and experimentally investigated include the C≡N stretching, C-H stretching of the aromatic ring, and the stretching of the hydroxyl (-OH) group in the carboxylic acid moiety. nih.gov For instance, the C≡N stretching vibration was theoretically calculated to be around 2209-2210 cm⁻¹, which aligns well with experimental observations. nih.gov

While the vibrational spectra have been studied, detailed computational predictions of the electronic absorption spectra for this compound are not as readily available.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound (CCA) Data sourced from a comparative Raman vibrational analysis and DFT calculations. nih.gov

| Vibrational Mode | Experimental Raman Frequency (cm⁻¹) | Calculated DFT Frequency (cm⁻¹) |

| C≡N stretch | ~2239 - 2244 | ~2209 - 2210 |

| Aromatic C-H stretch | 3021, 3042, 3080, 3126, 3156 | 3073, 3094, 3121, 3146 |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of molecules in their electronically excited states. This method is particularly valuable for predicting electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states.

The application of TD-DFT can provide insights into the nature of these electronic transitions, such as identifying them as π-π* or n-π* transitions, and can help in understanding the photophysical properties of a molecule. By simulating the absorption spectrum, TD-DFT can aid in the interpretation of experimental UV-Vis spectra.

Despite its utility, specific TD-DFT studies focused on the excited states and the prediction of the absorption spectrum of this compound are not widely reported in the scientific literature. Such investigations would be beneficial for a comprehensive understanding of its electronic and photophysical behavior.

Density Functional Theory (DFT) Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the physical movements of atoms and molecules over time. These methods can provide detailed information about the conformational changes, flexibility, and interactions of molecules in various environments.

To date, there is a lack of published research specifically detailing molecular modeling and dynamics simulations performed on this compound. The application of these computational methods could offer valuable insights into its behavior in different environments, complementing the static picture provided by quantum chemical calculations.

Structure-Property Relationship (SPR) Studies

Structure-property relationship (SPR) studies are crucial in understanding how the molecular structure of this compound and its derivatives influences their macroscopic properties. Computational models have been effectively employed to predict and optimize these properties for specific applications.

Prediction and Optimization of Nonlinear Optical (NLO) Properties

Computational research has highlighted the potential of this compound derivatives as promising materials for nonlinear optical (NLO) applications. These materials can manipulate the properties of light, a characteristic that is highly sought after in technologies such as telecommunications and optical computing.

The second-order polarizability (β) is a key parameter that quantifies the NLO response of a molecule. Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to predict the β values of this compound derivatives. For instance, in a study of triphenylamine-based α-cyanocinnamic acid acetylene (B1199291) derivatives, the static second-order polarizability (βtot) was computed to be significant, indicating a strong NLO response. The calculations revealed that the charge transfer from the triphenylamine (B166846) donor to the α-cyanocinnamic acid acceptor plays a crucial role in this response.

The introduction of substituents onto the this compound framework can dramatically alter its NLO properties. Theoretical studies have shown that adding an electron-accepting group, such as a fluorine atom, to the phenyl ring of the α-cyanocinnamic acid segment can significantly increase the computed total second-order polarizability (βtot) values. In one computational study, the substitution of fluorine at different positions of the phenyl ring led to a remarkable enhancement in the NLO second-order response, with one particular derivative (D4 system) exhibiting a βtot value of 70537.95 atomic units. This demonstrates the power of computational chemistry in guiding the design of molecules with optimized NLO properties.

| System | Substitution Position | βtot (a.u.) |

|---|---|---|

| D4 | Fluorine substitution | 70537.95 |

The NLO response of these molecules is intrinsically linked to intramolecular charge transfer (ICT) between electron-donating and electron-accepting parts of the molecule. In triphenylamine-based α-cyanocinnamic acid systems, the triphenylamine moiety acts as the electron donor and the α-cyanocinnamic acid segment functions as the electron acceptor. Computational analyses have shown that upon photoexcitation, there is a significant charge transfer from the donor to the acceptor along the molecular axis, which is a key factor in producing a large NLO response. The efficiency of this ICT is a critical determinant of the magnitude of the second-order polarizability.

Design of Functional Materials (e.g., Dye Sensitizers)

The this compound moiety is a key component in the design of organic dye sensitizers for dye-sensitized solar cells (DSSCs). Its carboxylic acid group serves as an effective anchor to the surface of semiconductor materials like titanium dioxide (TiO2), while the cyano group and the conjugated system facilitate electron transfer processes essential for solar energy conversion.

Computational studies using DFT and time-dependent DFT (TD-DFT) have been instrumental in designing and evaluating the performance of dye sensitizers incorporating the this compound structure. These studies investigate various parameters, including:

Adsorption Stability: Theoretical calculations are used to determine the most stable adsorption configurations of the dye on the TiO2 surface. The presence of the cyano group can influence the adsorption energy and stability.

Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the dye are calculated to ensure efficient electron injection from the dye's excited state into the conduction band of the semiconductor and subsequent dye regeneration by the electrolyte.

Optical Properties: TD-DFT calculations predict the absorption spectra of the dyes, allowing for the design of sensitizers that can harvest a broad range of the solar spectrum.

Electron Injection Ability: The driving force for electron injection from the dye to the semiconductor is a critical factor for high-efficiency DSSCs and can be estimated through computational models.

For example, studies on phenothiazine (B1677639) dyes have explored the effect of the number and position of cyanocinnamic acid anchoring groups on DSSC performance. It was found that increasing the number of these anchoring groups can enhance the efficiency of the solar cell.

Computational Medicinal Chemistry and Drug Design

The cinnamic acid scaffold, including its alpha-cyano derivatives, is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Computational methods are increasingly being used to explore the potential of this compound derivatives as therapeutic agents.

Molecular Docking and QSAR Studies:

Enzyme Inhibition: Molecular docking simulations are employed to predict the binding modes and affinities of this compound analogs to the active sites of various enzymes. For instance, derivatives of cinnamic acid have been studied as potential inhibitors of enzymes like epidermal growth factor receptor (EGFR) and matrix metalloproteinases (MMPs), which are implicated in cancer. These studies help in understanding the key interactions, such as hydrogen bonds and steric interactions, that govern the inhibitory activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the structural features of a series of compounds with their biological activity. For cinnamic acid analogues, QSAR studies have shown that electronic properties are often a governing factor in their inhibitory potency. These models are valuable for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent drug candidates.

Drug Discovery and Development:

Anticancer Agents: Computational studies have supported the development of silyl (B83357) cyanocinnamic acid derivatives as potential anticancer agents. These compounds have shown enhanced cancer cell proliferation inhibition compared to the parent compound, cyano-hydroxycinnamic acid. Molecular docking studies have been used to understand their interaction with monocarboxylate transporters (MCTs), which are involved in cancer cell metabolism.

Neuroprotective Agents: The cinnamic acid scaffold is also being explored for the development of neuroprotective agents. Computational approaches can aid in the design of derivatives with improved properties for treating neurodegenerative diseases.

Homology Modeling of Target Proteins

Homology modeling, or comparative modeling, is a computational technique used to generate a three-dimensional (3D) atomic-resolution model of a "target" protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the "template"). researchgate.netyoutube.com This method is particularly valuable when the crystal structure of the protein of interest is unavailable, which is often a bottleneck in structure-based drug design. researchgate.net The fundamental principle is that proteins with similar sequences tend to adopt similar 3D structures, as structural conformation is more conserved throughout evolution than the amino acid sequence itself. researchgate.netnih.gov

The process of homology modeling involves several key steps:

Template Identification: The first step is to search for protein structures that are evolutionarily related to the target sequence, typically using databases like the Protein Data Bank (PDB). nih.gov

Sequence Alignment: The target protein's amino acid sequence is aligned with the sequence of the selected template structure. The accuracy of this alignment is critical for the quality of the final model. nih.gov

Model Building: A 3D model of the target is constructed based on the alignment with the template. This involves building the protein backbone and adding side chains. nih.gov Various methods, including rigid-body assembly and satisfaction of spatial restraints, are employed for this purpose. nih.gov

Model Refinement and Validation: The generated model is then refined to correct any structural irregularities and minimize energy to achieve a more stable conformation. The quality of the final model is assessed using various computational tools to ensure its stereochemical plausibility. nih.gov

For instance, in studies involving derivatives of cinnamic acid, homology modeling was used to build the 3D structure of human-neutral α-glucosidase, a target for anti-diabetic drugs, using the crystal structure of a related enzyme as a template. orientjchem.org This generated model of the target enzyme provided the necessary structural information to then perform molecular docking studies with potential inhibitors. orientjchem.org

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, such as α-cyanocinnamic acid) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. ajpp.in The primary goal is to predict the binding mode and affinity of the ligand-receptor complex. orientjchem.orgajpp.in This process involves two main steps: sampling the conformational space of the ligand within the protein's binding site and then ranking these conformations using a scoring function. ajpp.in

Docking studies provide critical information about the interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. ajpp.in The binding affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a lower (more negative) value indicates a stronger and more stable interaction.

In studies of cinnamic acid derivatives, molecular docking has been used to investigate their binding to various protein targets. For example, docking simulations of cinnamic acid derivatives with the human-neutral α-glucosidase enzyme identified several compounds with strong binding affinities, indicated by low Gibbs free energy (ΔG) values. orientjchem.org These simulations revealed that the compounds could act as potential α-glucosidase inhibitors. orientjchem.org Similarly, docking studies on cinnamaldehyde (B126680) derivatives against cancer-related receptors helped elucidate how substitutions on the phenyl ring influenced binding interactions and inhibitory potential. nih.gov

Table 1: Molecular Docking Results for Cinnamic Acid Derivatives Against Various Protein Targets

| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Hydroxyl Cinnamic Acid | Protease Activated Inhibitor Receptor | Not Specified | Involved in hydrogen bonds and hydrophobic interactions | ajpp.in |

| Cinnamic Acid Derivative 1 | Human-Neutral α-Glucosidase | -7.64 | ASP203, GLU271, ARG399 | orientjchem.org |

| Cinnamic Acid Derivative 2 | Human-Neutral α-Glucosidase | -7.58 | ASP203, PHE300, ARG399 | orientjchem.org |

| o-hydroxycinnamaldehyde (o-OH CM) | Matrix Metalloproteinase-2 (MMP-2) | Not Specified (Ki = 11.08 µM) | Interacts directly with Zn cofactor, Tyr142 | nih.gov |

| Salvianolic acid C | Human Epidermal Growth Factor Receptor 2 (HER2) | -7.10 | Not specified | nih.gov |

In Silico Screening and Lead Optimization

In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. ijesi.org This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. ijesi.org Virtual screening can be broadly categorized into ligand-based methods, which use the knowledge of known active molecules, and structure-based methods, which require the 3D structure of the target receptor. orientjchem.orgijesi.org

Once initial "hits" are identified through screening, the process of lead optimization begins. This phase focuses on modifying the chemical structure of the hit compounds to improve their pharmacological properties. danaher.comnih.gov Computational tools are heavily utilized to guide this process. The goal is to enhance characteristics such as:

Potency and Efficacy: Increasing the binding affinity and biological activity against the target. danaher.com

Selectivity: Minimizing binding to off-target proteins to reduce potential side effects. danaher.com

ADMET Properties: Optimizing Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles to ensure the compound is drug-like. danaher.com

Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) are employed to correlate changes in the 3D structure of molecules with their biological activity, providing a predictive model for designing new derivatives. nih.gov For a compound like α-cyanocinnamic acid, this process would involve generating virtual derivatives by adding or modifying functional groups and then using docking and other computational models to predict how these changes affect binding affinity and drug-like properties before committing to chemical synthesis. danaher.com

Advanced Applications in Analytical Chemistry and Materials Science

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Matrices

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is a cornerstone technique in proteomics and the analysis of biomolecules. The choice of the matrix, a small organic compound that co-crystallizes with the analyte, is critical for the successful ionization and detection of molecules. The matrix absorbs the laser energy, facilitating a soft ionization process that allows large, fragile biomolecules like proteins and peptides to be analyzed intact.

For many years, the selection of MALDI matrices, such as the widely used α-cyano-4-hydroxycinnamic acid (CHCA), was largely based on empirical findings from the early days of the technology. pnas.orgpnas.orgpnas.orgnih.govsigmaaldrich.com However, to push the boundaries of sensitivity and performance in proteomic analyses, researchers moved towards a more systematic and rational design approach. nih.gov This involved the targeted variation of functional groups on the core structure of α-cyanocinnamic acid (CCA) to create new matrix candidates with superior properties. pnas.orgpnas.org

The central hypothesis behind this rational design was that modifying the electronic properties of the matrix molecule could enhance the ionization process. nih.gov Specifically, it was proposed that a matrix with a lower gas-phase proton affinity would be a more efficient proton donor to analyte molecules. pnas.orgpnas.orgnih.gov This improved proton transfer would, in turn, lead to more intense ion yields for the peptides being analyzed. nih.gov This systematic approach led to the synthesis and evaluation of several new CCA derivatives, with the goal of overcoming the limitations of existing matrices. pnas.orgnih.gov

Through the rational design process, 4-chloro-α-cyanocinnamic acid (Cl-CCA) was identified as a matrix with outstanding properties and superior performance compared to the "gold standard," CHCA. pnas.orgpnas.orgpnas.orgnih.govnih.govnih.gov The substitution of a hydroxyl group with a chlorine atom on the cinnamic acid ring results in a lower proton affinity, which dramatically improves MALDI performance in several key areas. pnas.orgpnas.orgnih.gov

One of the most significant advantages of Cl-CCA is a substantial increase in analytical sensitivity. pnas.orgpnas.orgnih.gov Studies have demonstrated as much as a tenfold improvement in sensitivity when analyzing labile peptides, such as phosphopeptides, on standard stainless-steel targets. nih.govnih.gov In experiments involving the enrichment of phosphopeptides, Cl-CCA showed a sensitivity advantage of nearly two orders of magnitude over CHCA. nih.gov

This enhanced sensitivity is also characterized by cleaner spectral backgrounds, especially at low peptide concentrations, with fewer low-mass artifacts compared to CHCA. nih.gov Furthermore, Cl-CCA is considered a "cooler" matrix, meaning it transfers energy more gently during the laser desorption/ionization process. nih.govnih.gov This property results in better preservation of fragile peptides that might otherwise fragment during analysis, which is particularly useful for studying post-translational modifications. nih.govnih.gov

The increased sensitivity and improved ionization efficiency of Cl-CCA directly translate to significantly enhanced sequence coverage in proteomic experiments. pnas.orgpnas.org Sequence coverage—the percentage of a protein's amino acid sequence that is identified by its constituent peptides—is a critical measure of the quality of a protein identification.

For instance, in the analysis of a 1 fmol in-solution digest of bovine serum albumin (BSA), using Cl-CCA as the matrix raised the sequence coverage to 48%, a dramatic increase from the 4% achieved with CHCA under similar conditions. pnas.orgpnas.orgnih.govsigmaaldrich.com This superior performance holds at different sample amounts; for a 10 fmol BSA digest, Cl-CCA yielded a sequence coverage of 75%, compared to 40% for CHCA. pnas.org This demonstrates a more comprehensive detection of peptides across the protein's sequence, leading to more confident protein identifications.

| Analyte Amount | Matrix | Sequence Coverage (%) |

|---|---|---|

| 1 fmol | Cl-CCA | 48% |

| CHCA | 4% | |

| 10 fmol | Cl-CCA | 75% |

| CHCA | 40% |

A known limitation of traditional matrices like CHCA is a detection bias that favors peptides containing the strongly basic amino acid arginine. nih.govmdpi.com This can lead to the suppression of signals from acidic, neutral, or lysine-containing peptides, resulting in incomplete proteomic data. nih.govmdpi.com

Cl-CCA provides a considerably more uniform response to peptides of different basicity. pnas.orgpnas.orgpnas.orgnih.govsigmaaldrich.com This is attributed to its lower proton affinity, which allows for more efficient proton transfer to a wider range of peptides, not just the most basic ones. pnas.orgpnas.orgnih.gov As a result, Cl-CCA shows less bias for arginine-containing peptides and provides enhanced detection of acidic and neutral peptides. nih.gov Mass spectra obtained with Cl-CCA often show more numerous and intense signals for low-mass peptides, particularly those ending with a C-terminal lysine, leading to a more complete and unbiased representation of the peptide mixture. nih.gov

The combined advantages of high sensitivity, enhanced sequence coverage, and uniform peptide response make Cl-CCA a powerful tool for protein identification, particularly through peptide mass fingerprinting (PMF). nih.govnih.gov PMF is a widely used proteomic technique where a protein is identified by matching the experimentally measured masses of its proteolytic peptides against a database of theoretical peptide masses. units.ityoutube.com

The superior performance of Cl-CCA allows for the unambiguous identification of proteins from very small sample amounts. For example, using Cl-CCA, it is possible to confidently identify BSA from a gel band containing just 25 fmol of protein, a level at which CHCA fails to detect any BSA peptides. pnas.orgpnas.orgsigmaaldrich.com Furthermore, the matrix enables more effective PMF of complex peptide mixtures generated by less specific enzymes like chymotrypsin (B1334515) and elastase, expanding the toolkit for proteomic analysis. nih.gov The use of Cl-CCA in conjunction with high-resolution mass spectrometers makes PMF a faster and more reliable method for protein identification. nih.gov

| Matrix | Result | Details |

|---|---|---|

| Cl-CCA | Unambiguous Identification | 17 peptides detected, 25% sequence coverage |

| CHCA | No Identification | No BSA peptides detected |

Specialized Matrices for Specific Analyte Classes

The versatility of α-cyanocinnamic acid (α-CCA) as a matrix-assisted laser desorption/ionization (MALDI) matrix is further highlighted by the development of specialized derivatives tailored for specific classes of analytes. These rationally designed matrices address challenges such as ion suppression, analyte fragmentation, and poor ionization efficiency encountered with standard matrices.

4-Phenyl-alpha-Cyanocinnamic Acid Amide (Ph-CCA-NH2) for Negative Ion Mode Lipid Imaging

Matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) has become a pivotal technique for lipid analysis, offering spatial localization of various lipid species within biological tissues. nih.gov The choice of matrix is critical, particularly in negative ion mode, which is often preferred for the analysis of acidic lipids. Through rational matrix design and screening, 4-phenyl-α-cyanocinnamic acid amide (Ph-CCA-NH2) has been identified as a novel and superior matrix for the negative ion mode analysis and imaging of diverse lipid classes. nih.gov

Systematic comparisons of doubly substituted α-cyanocinnamic acid derivatives revealed that Ph-CCA-NH2 provides enhanced sensitivity and reproducibility over commonly used matrices. nih.gov One of the key advantages of Ph-CCA-NH2 is the generation of a relatively low number of background peaks, coupled with a significant matrix suppression effect, which simplifies spectral interpretation and improves the detection of low-abundance lipids. nih.gov

In comparative imaging studies of rat brain tissue sections, Ph-CCA-NH2 demonstrated its capability to effectively ionize various lipid species. Imaging was performed on adjacent cryosections, one coated with a standard matrix like 9-aminoacridine (B1665356) (9-AA) and the other with Ph-CCA-NH2, allowing for a direct comparison under identical analytical conditions. The results showed that Ph-CCA-NH2 provides superior ion signals for multiple lipid classes.

| Feature | 4-Phenyl-alpha-Cyanocinnamic Acid Amide (Ph-CCA-NH2) | 9-Aminoacridine (9-AA) |

| Ion Mode | Negative | Negative |

| Analyte Class | Lipids | Lipids |

| Sensitivity | Superior for various lipid classes | Standard |

| Reproducibility | High | Standard |

| Background Interference | Low | Moderate |

| Matrix Suppression | Good | Moderate |

alpha-Cyano-5-phenyl-2,4-pentadienic Acid (CPPA) for Intact Protein Analysis